N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide
Description
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(22-12-14-5-8-17(21-11-14)15-6-7-15)9-10-24-13-23-18-4-2-1-3-16(18)20(24)26/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKNDIWMPDEAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 2320220-39-9 |
| IUPAC Name | N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide primarily functions as an inhibitor of specific protein interactions and enzymatic activities. Its mechanism involves:
- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between menin and MLL (mixed lineage leukemia), which is crucial in the pathogenesis of certain leukemias .
- Enzyme Inhibition : It may also interact with various kinases and other enzymes involved in cell proliferation and survival pathways, suggesting potential applications in cancer therapy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide can suppress the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating neuronal excitability .
Case Study 1: Leukemia Treatment
A study published in Nature highlighted the effectiveness of this compound in inhibiting the growth of MLL-rearranged leukemia cells. The results showed a significant reduction in cell viability and increased apoptosis rates when treated with the compound compared to control groups .
Case Study 2: Neuroprotection
In research focusing on neurodegenerative diseases, N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide was tested on rat hippocampal slices, demonstrating its ability to reduce neuronal hyperexcitability and protect against excitotoxic damage .
Comparative Analysis with Similar Compounds
To understand the unique properties of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(6-Cyclopropylpyridin-3-Ylmethyl)-2-naphthamide | Moderate kinase inhibition | Less potent than the primary compound |
| N-(6-Chloropyridin-3-Ylmethyl)-benzenesulfonamide | Antibacterial properties | Different target profile |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Propanamide Backbones
The propanamide functional group is a common scaffold in medicinal chemistry. Key comparisons include:
*Estimated based on molecular formula (C₂₀H₁₉N₃O₂); †Calculated from synthesis; ‡Estimated from molecular formula (C₂₂H₂₆FN₃O).
- Key Observations: The target compound distinguishes itself with a quinazolinone core, which is structurally distinct from the phthalazinone in PARPYnD 3 and the thiazole-oxadiazole in compounds. Quinazolinones are associated with kinase inhibition and DNA intercalation, whereas phthalazinones are explored for photolabeling and proteomics applications . The cyclopropylpyridinylmethyl group in the target compound may confer enhanced metabolic stability compared to the electron-deficient cyano group in PARPYnD 3 or the sulfanyl-linked substituents in compounds .
Pharmacological and Physicochemical Properties
- PARPYnD 3’s diazirine and butynyl groups are designed for photoaffinity labeling, suggesting divergent applications (e.g., target identification) compared to the target compound’s probable therapeutic focus .
- Synthetic Complexity: The target compound’s synthesis is likely less complex than PARPYnD 3, which requires multi-step coupling of diazirine and phthalazinone intermediates . compounds involve sulfanyl linkages, which may pose stability challenges compared to the target’s amide bonds .
Research Findings and Hypotheses
While direct studies on the target compound are absent in the evidence, inferences can be drawn:
- Quinazolinone vs. Phthalazinone Activity: Quinazolinones exhibit stronger binding to kinase ATP pockets due to their planar aromaticity, whereas phthalazinones (as in PARPYnD 3) are bulkier and less conformationally flexible .
- Role of Cyclopropylpyridine : The cyclopropyl group may reduce oxidative metabolism in the liver, extending half-life compared to ’s methylphenyl derivatives, which lack steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
